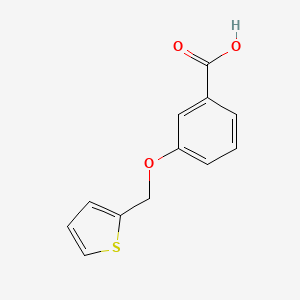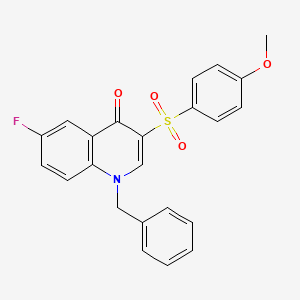![molecular formula C20H20N2O2 B2783762 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351619-29-8](/img/structure/B2783762.png)
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Scientific Research Applications
Synthesis Techniques and Structural Analysis
In recent studies, the synthesis of related cyclopropane-carboxamide derivatives has been optimized to yield high-purity compounds suitable for further research applications. For instance, Zhou et al. (2021) developed a high-yield synthetic method for a similar compound, emphasizing the importance of multi-step nucleophilic substitution reactions and ester hydrolysis in achieving desired structural configurations. This methodological advancement is crucial for generating compounds with potential biological activities (Zhou et al., 2021).
Anticancer and Anticonvulsant Activities
The potential of related carboxamide derivatives in medical applications, particularly in anticancer and anticonvulsant therapies, has been a subject of investigation. Compounds with a similar backbone have been synthesized and evaluated for their biological activities. For example, the synthesis and pharmacological activity evaluation of Schiff’s bases and 2-azetidinones derivatives demonstrate promising antidepressant and nootropic effects, suggesting the CNS activity potential of similar structures (Thomas et al., 2016).
Computational Studies and Molecular Docking
Computational chemistry methods and molecular docking studies have been employed to predict the biological activities of related compounds. Jayarajan et al. (2019) utilized these techniques to investigate the non-linear optical (NLO) properties and molecular docking analyses of carboxamide derivatives, highlighting their potential interactions with biological targets such as the colchicine binding site of tubulin, which may contribute to anticancer activities (Jayarajan et al., 2019).
Antibacterial and Antineoplastic Agents
Research into cyclopropane-carboxamide derivatives has also extended to exploring their efficacy as antibacterial and antineoplastic agents. The synthesis and evaluation of these compounds for their interaction with mammalian topoisomerase II and bacterial DNA gyrase, respectively, shed light on their potential therapeutic uses in treating bacterial infections and cancer (Wentland et al., 1993).
Mechanism of Action
Target of Action
The primary target of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for therapeutic intervention . The compound also cross-reacts with human cathepsin L , a cysteine protease .
Mode of Action
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide acts as a covalent α-ketoamide inhibitor of its target proteins . By binding to these enzymes, it inhibits their activity, thereby disrupting the viral life cycle in the case of Mpro .
Biochemical Pathways
Given its targets, it can be inferred that it interferes with theviral replication and transcription pathways of SARS-CoV-2 and potentially impacts the function of human cells through its interaction with cathepsin L .
Result of Action
The molecular and cellular effects of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide’s action are likely to include the inhibition of viral replication and transcription in SARS-CoV-2 infected cells due to its inhibition of Mpro .
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-12-17(13-22(19)18-10-11-18)21-20(24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDKKSUTXVOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone](/img/structure/B2783680.png)
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)
![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)






![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)

